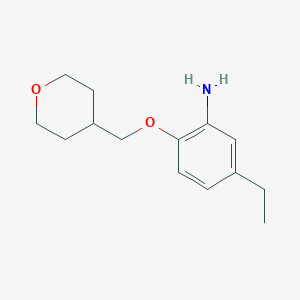

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Description

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a substituted aniline derivative featuring an ethyl group at the 5-position and a tetrahydro-2H-pyran-4-yl methoxy group at the 2-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry, particularly as a pharmacophoric fragment or intermediate in drug discovery.

Properties

IUPAC Name |

5-ethyl-2-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h3-4,9,12H,2,5-8,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFRKBPWQUAWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the reaction of 5-ethyl-2-hydroxyaniline with tetrahydro-2H-pyran-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its structural features suggest it can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The following table summarizes key structural and functional differences between 5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline and its analogs:

Electronic and Steric Effects

- Ethyl vs. Sulfonyl Groups : The ethyl group in the target compound donates electron density via induction, contrasting with the electron-withdrawing sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline . This difference impacts reactivity in electrophilic substitution and binding affinity in biological targets.

- Tetrahydro-2H-pyran-4-yl Methoxy vs.

Biological Activity

5-Ethyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound characterized by the presence of both an aniline and a tetrahydropyran moiety. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.33 g/mol

- CAS Number : 1482941-06-9

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-2-hydroxyaniline with tetrahydro-2H-pyran-4-carbaldehyde under acidic conditions. This process includes:

- Formation of a Schiff base intermediate.

- Reduction to yield the final product using reagents such as sodium borohydride .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The structural features enable it to engage in hydrogen bonding and hydrophobic interactions, which may modulate enzyme activity related to cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing antimicrobial agents.

Anticancer Activity

Research has explored the anticancer potential of this compound. Preliminary results indicate that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |

| HT29 (Colon Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.4 | Inhibition of proliferation |

Study 1: Anticancer Efficacy

A study investigated the effects of various aniline derivatives on cancer cell lines. The results showed that compounds with a tetrahydropyran moiety exhibited enhanced cytotoxicity compared to those without it. Specifically, this compound was noted for its ability to induce apoptosis in MCF-7 cells by upregulating pro-apoptotic factors .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of structurally similar compounds against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with the tetrahydropyran structure had a broader spectrum of activity, effectively inhibiting bacterial growth at lower concentrations .

Comparison with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 5-Ethyl-2-methoxyaniline | Lacks tetrahydropyran | Moderate anticancer activity |

| 2-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline | Lacks ethyl group | Lower reactivity |

| 5-Ethyl-2-(tetrahydro-2H-pyran-2-yl)methoxyaniline | Different tetrahydropyran position | Varies in chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.